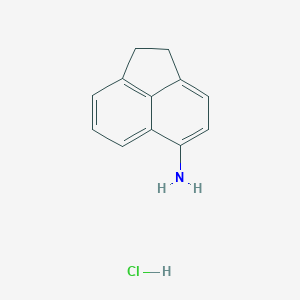

1,2-Dihydroacenaphthylen-5-amine hydrochloride

Übersicht

Beschreibung

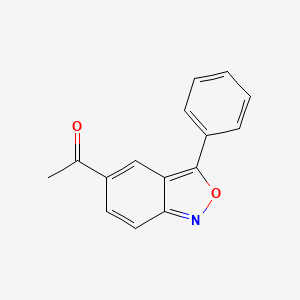

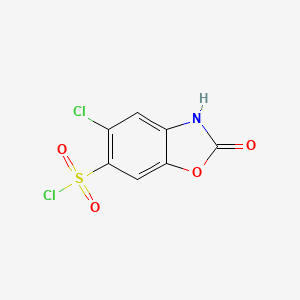

1,2-Dihydroacenaphthylen-5-amine hydrochloride is an organic compound with the CAS Number 58306-99-3 . It is a powder in physical form . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H11N.ClH/c13-11-7-6-9-5-4-8-2-1-3-10 (11)12 (8)9;/h1-3,6-7H,4-5,13H2;1H .

Molecular Structure Analysis

The molecular weight of this compound is 205.69 . The molecular formula is C12H12ClN . The InChI key is PIDNLFLDFVUKPR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder . It has a boiling point of 364.3°C at 760 mmHg . The theoretical density of this compound is 1.233 g/cm^3 . The refractive index is 1.75 .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophilic Substitution Reactions

1,2-Dihydroacenaphthylen-5-amine hydrochloride has been utilized in the synthesis of novel organic compounds. For instance, its condensation with furoyl chloride leads to N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide, which upon further reactions, can yield compounds like 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole. This compound can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, demonstrating the versatility of this compound in synthetic organic chemistry (Aleksandrov & Elchaninov, 2017).

Hydrogel Development for Drug Delivery

This compound has also found applications in the development of new materials, such as hydrogels for drug delivery. Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine represent a significant advancement in the design of pH- and thermo-responsive materials. These hydrogels show promising characteristics for controlled drug release, highlighting the potential of this compound derivatives in pharmaceutical applications (Karimi et al., 2018).

Catalytic Applications in Organic Synthesis

The compound has also been shown to be useful in catalysis. For example, its derivatives have been employed in the direct reductive amination of bio-based compounds like 5-hydroxymethylfurfural, demonstrating its utility in catalyzing reactions with a broad substrate scope of primary and secondary amines. This application signifies the role of this compound in facilitating environmentally friendly and efficient synthetic pathways in organic chemistry (Xu et al., 2014).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7H,4-5,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNLFLDFVUKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58306-99-3 | |

| Record name | NSC26313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one](/img/no-structure.png)